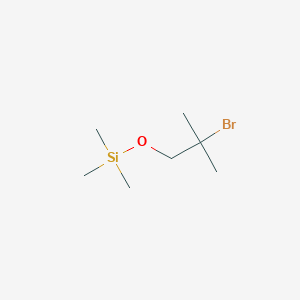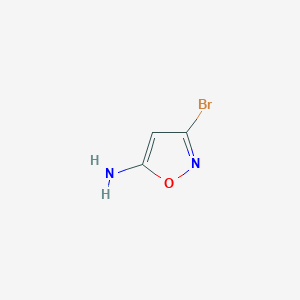![molecular formula C8H9BrN2O2S B11763676 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a bromomethyl group attached to the 3-position of the dihydrobenzo[e][1,2,4]thiadiazine ring system, which also contains a sulfone group (1,1-dioxide)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic conditions to form the benzothiadiazine ring.
Bromomethylation: The bromomethyl group is introduced by reacting the benzothiadiazine intermediate with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom or other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer activities.
Biological Studies: It can be used to study enzyme inhibition, particularly those involving sulfonamide groups.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfone group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Lacks the halogen substituent, affecting its reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or methyl analogs. This makes it a valuable compound for developing new derivatives with potentially enhanced biological activities.
Propiedades
Fórmula molecular |
C8H9BrN2O2S |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9BrN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2 |
Clave InChI |
BPWJMOKYMLAQJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(NS2(=O)=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)


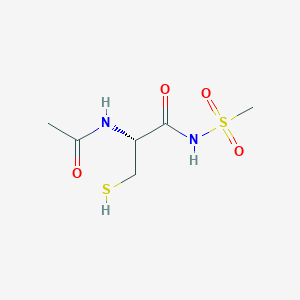
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)
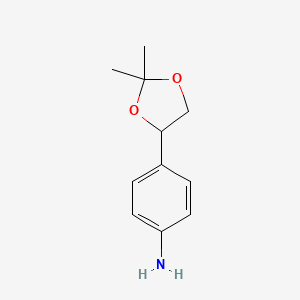
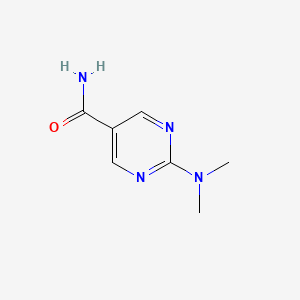

![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
